5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Description

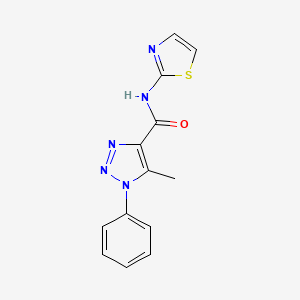

5-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5, a phenyl group at position 1, and a carboxamide linkage to a 1,3-thiazol-2-yl moiety. This structure combines pharmacologically relevant motifs: the triazole ring is associated with metabolic stability, the thiazole group is common in bioactive molecules, and the phenyl substituent may enhance lipophilicity. Synthesized via reactions involving hydrazonoyl halides and carbothioamides, this compound has demonstrated promising antitumor activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with IC50 values as low as 1.19 µM (thiazole derivative 12a) .

Properties

IUPAC Name |

5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-9-11(12(19)15-13-14-7-8-20-13)16-17-18(9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAVXFQEBFZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through diazo coupling reactions involving thiazole derivatives and triazole scaffolds. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Diazo coupling | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one + 2-aminothiazole | 89% |

| 2 | Crystallization | Ethanol as solvent for purification | High yield |

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole and triazole derivatives, including 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide. The compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The cytotoxicity is primarily attributed to the induction of apoptotic cell death. For example, related compounds have shown to inhibit cell proliferation in breast cancer MCF-7 cells with IC50 values ranging from 0.28 µg/mL to higher concentrations depending on structural modifications .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences the biological activity. For instance, the incorporation of electron-donating groups like methyl on the phenyl ring enhances anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 5-Methyl... | MCF-7 | 0.28 | Apoptosis induction |

| Related Compound | HepG2 | 9.6 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity against various pathogens. Research indicates that thiazole derivatives can inhibit the growth of Mycobacterium species, which are notoriously difficult to treat due to their resistance mechanisms .

Table 3: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | < 10 µg/mL |

| Staphylococcus aureus | < 15 µg/mL |

Case Study 1: Anticancer Efficacy in Vivo

A notable study involved administering a thiazole-containing compound to tumor-bearing mice. The results demonstrated significant tumor reduction compared to controls, supporting the potential use of these compounds in cancer therapy .

Case Study 2: Targeting Resistant Strains

Another investigation focused on the efficacy of thiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that certain modifications in the thiazole ring enhanced binding affinity and reduced resistance mechanisms .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is . The compound features a triazole ring, which is known for its diverse biological activities. The thiazole moiety enhances its pharmacological properties, making it a candidate for various applications.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing triazole and thiazole structures. For instance, derivatives of 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole have shown promising results against various cancer cell lines.

- Case Study : A study reported that compounds with similar structural features exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of triazole and thiazole can effectively inhibit the growth of various bacterial strains.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antiviral Activity

Emerging research suggests that compounds similar to 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole may possess antiviral properties, particularly against RNA viruses.

Anti-inflammatory Effects

Some studies indicate that triazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural features, such as the 1,3-thiazol-2-yl carboxamide group or heterocyclic cores. Key comparisons are summarized below:

Structural and Functional Analogues

Table 1: Comparative Analysis of 5-Methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide and Analogues

Key Observations

Core Heterocycle Impact :

- The triazole core in the target compound confers distinct electronic and steric properties compared to thiophene (e.g., 5f ) or isoxazole analogs. For instance, the triazole-thiazole combination in the target compound enhances antitumor potency (IC50 ~1.19 µM for 12a ) compared to thiophene-based 5f , which shows broader but less quantified cytotoxicity .

- Isoxazole analogs (e.g., ) lack reported bioactivity data, suggesting triazole derivatives may offer superior pharmacological profiles .

Substituent Effects :

- Electron-withdrawing groups (e.g., dichlorobenzyl in 5f ) enhance cytotoxicity, paralleling trends in N-(1,3-thiazol-2-yl) furamides, where halogenated substituents improve antitubercular activity .

- The phenyl group at position 1 of the triazole in the target compound likely enhances membrane permeability, a feature absent in simpler thiazole-carboxamides .

Biological Activity Spectrum :

Structure-Activity Relationship (SAR) Insights

- Thiazole vs. Thiadiazole Derivatives : In the target compound’s series, thiazole derivative 12a (IC50 = 1.19 µM) outperforms thiadiazole 9b (IC50 = 2.94 µM) against HepG2, indicating that replacing sulfur with nitrogen in the adjacent ring improves potency .

- Phenyl Group Contribution: The 1-phenyl group on the triazole may stabilize π-π interactions with target proteins, a feature absent in non-aromatic analogs like isoxazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide, and how can intermediates be purified?

- Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as phenylhydrazine derivatives and thiazole-containing isocyanides. For example, analogous triazole-thiazole hybrids are synthesized via condensation of 4-fluoroaniline with 4-methylphenyl isocyanide, followed by azide cyclization . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from methanol or acetonitrile to achieve >95% purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How can researchers mitigate the low aqueous solubility of this compound during in vitro assays?

- Methodological Answer: Solubility challenges are common due to the hydrophobic phenyl and thiazole moieties. Strategies include:

- Using co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.

- Formulating as a sodium or potassium salt via carboxylate group deprotonation under basic conditions (e.g., NaOH in ethanol) .

- Employing surfactant-based systems (e.g., Tween-80) for cell culture studies .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl/thiazole) and carboxamide carbonyl signals (δ ~165–170 ppm) .

- IR Spectroscopy : Detection of amide C=O stretches (~1670 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 311.31 for C16H14FN5O) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against target enzymes?

- Methodological Answer:

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens. The thiazole-triazole scaffold may form hydrogen bonds with active-site residues (e.g., Asn154, His146) .

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial potency .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer: Contradictions often arise from:

- Strain-specific sensitivity : Test against a broader panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, including drug-resistant strains.

- pH-dependent activity : Adjust assay media pH (5.5–7.4) to evaluate protonation effects on solubility and target engagement .

- Metabolic interference : Combine with sub-inhibitory concentrations of efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance intracellular accumulation .

Q. What advanced techniques validate the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer:

- Enzyme kinetics : Measure PFOR inhibition via NADH oxidation assays (λ = 340 nm) under anaerobic conditions. Calculate IC50 values using nonlinear regression .

- X-ray crystallography : Co-crystallize the compound with PFOR to resolve binding interactions at ≤2.0 Å resolution. The triazole ring may coordinate with Fe-S clusters in the enzyme active site .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm entropy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.